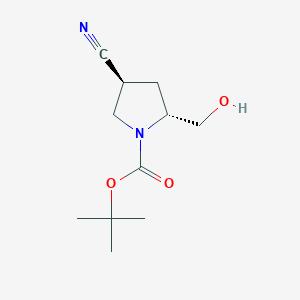

Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 2166289-56-9) is a chiral pyrrolidine derivative with a cyano group at the 4-position and a hydroxymethyl substituent at the 2-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen. Its molecular formula is C₁₁H₁₈N₂O₃, with a molecular weight of 226.27 g/mol .

Properties

Molecular Formula |

C11H18N2O3 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9-/m1/s1 |

InChI Key |

HRHTUPLABYFOKC-RKDXNWHRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)C#N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)C#N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Steps

- The process often begins with commercially available chiral pyrrolidine derivatives or amino acids that serve as chiral precursors.

- For example, enantiomerically pure 2-substituted pyrrolidines can be used as scaffolds.

- The hydroxymethyl group can be introduced via selective hydroxymethylation reactions or by using protected hydroxymethyl intermediates.

Introduction of the Cyano Group

- The cyano substituent at the 4-position is typically introduced through nucleophilic substitution or cyanation reactions.

- Common methods include:

- Reaction of a suitable leaving group (e.g., halide or tosylate) at the 4-position with cyanide ion under controlled conditions.

- Use of cyanide sources such as potassium cyanide or trimethylsilyl cyanide in the presence of catalysts or phase-transfer agents.

- The reaction conditions are optimized to preserve stereochemistry and avoid side reactions.

Protection of the Pyrrolidine Nitrogen

- The nitrogen atom is protected by a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps.

- Boc protection is typically achieved by treating the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- This step is crucial for the stability and purification of the intermediate and final product.

Stereochemical Control and Purification

- The stereochemistry at C2 and C4 is controlled by the choice of starting materials and reaction conditions.

- Flow microreactor technology is used to finely tune temperature, mixing, and reaction time, improving stereoselectivity and yield.

- Purification is commonly performed by chromatographic techniques, including preparative HPLC or crystallization, to isolate the desired stereoisomer.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Description | Key Considerations |

|---|---|---|---|

| 1 | Starting material selection | Use of chiral pyrrolidine or amino acid derivatives | Enantiopurity critical |

| 2 | Hydroxymethyl group introduction | Hydroxymethylation or use of protected hydroxymethyl intermediates | Regio- and stereoselectivity |

| 3 | Cyanation | Nucleophilic substitution with cyanide at 4-position | Mild conditions to preserve stereochemistry |

| 4 | Boc protection | Protection of nitrogen with Boc2O | Ensures stability and facilitates purification |

| 5 | Purification | Chromatography or crystallization | Isolate (2R,4S) stereoisomer |

Research Findings and Optimization

- Use of flow microreactor systems has been reported to improve reaction efficiency and stereochemical control by enabling precise temperature and mixing control, reducing side reactions, and improving yield and purity.

- Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the final compound.

- The stereochemistry (2R,4S) is confirmed by chiral HPLC and comparison with known standards.

- The cyano group acts as an electrophilic site, and the hydroxymethyl group facilitates hydrogen bonding, which is relevant for the compound’s biological activity and stability during synthesis.

Comparative Notes on Stereoisomers

- Preparation methods for stereoisomers such as (2R,4R) or (2S,4S) variants follow similar routes but require different stereochemically pure starting materials and sometimes different reaction conditions to achieve the desired stereochemistry.

- The stereochemical outcome significantly influences the compound's reactivity and biological activity, necessitating precise control during synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Structural and Functional Differences

Cyano vs. Hydroxy/Amino Groups: The cyano group in the target compound is electron-withdrawing, enhancing stability and influencing reactivity in nucleophilic substitutions. In contrast, hydroxy (e.g., ) or amino (e.g., ) groups participate in hydrogen bonding, affecting solubility and target binding .

Stereochemical Variations: The (2R,4S) configuration of the target compound distinguishes it from analogs like (2S,4S)-4-hydroxy-2-(hydroxymethyl) .

Protective Groups :

- Silyl ethers (e.g., ) and Boc groups are commonly used to mask reactive sites during synthesis. The Boc group in the target compound is stable under basic conditions but cleaved under acidic hydrolysis, enabling selective deprotection .

Fluorinated Analogs: Fluorine substitution (e.g., ) introduces electronegativity and lipophilicity, often improving metabolic stability and membrane permeability compared to the cyano group .

Biological Activity

Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known by its CAS number 2166289-56-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 226.27 g/mol

- IUPAC Name : this compound

- Purity : Typically around 95% to 97% depending on the source .

The compound features a pyrrolidine ring with a cyano and hydroxymethyl group, which may influence its interaction with biological targets. The presence of these functional groups suggests potential for various biological activities, including enzyme inhibition and receptor modulation.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, the structural analogs have been tested for their ability to inhibit programmed cell death protein 1 (PD-1) interactions with its ligand PD-L1, which is crucial in tumor immune evasion. In vitro assays showed that these compounds can disrupt the PD-1/PD-L1 complex effectively, leading to enhanced T-cell activation and reduced tumor growth in animal models .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example, similar pyrrolidine derivatives have demonstrated inhibitory effects on various enzymes linked to metabolic pathways involved in cancer progression and inflammation. Specific studies indicate that modifications to the pyrrolidine structure can enhance potency against specific targets, making this class of compounds a focus for further research in drug development .

In Vitro Studies

In a comparative study evaluating the biological activity of several pyrrolidine derivatives, this compound was tested alongside known inhibitors such as BMS1166. The results indicated that this compound exhibited comparable IC50 values in disrupting PD-L1 interactions, suggesting it could serve as a viable candidate for further development in cancer therapies .

In Vivo Studies

Animal models treated with this compound showed significant reductions in tumor size compared to control groups. The mechanism involved appears to be related to enhanced immune response mediated by T-cell activation following PD-L1 blockade . These findings underscore the potential therapeutic applications of this compound in oncology.

Comparative Analysis of Biological Activity

Q & A

Q. What are the common synthetic routes for Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate?

The compound is synthesized via multi-step protocols involving:

- Silylation and Deprotection : Starting from precursors like tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate, followed by hydrogenation (e.g., Pd/C in methanol) to remove protecting groups .

- Cyanide Introduction : Substitution or cyanation reactions at the pyrrolidine C4 position, often using trimethylsilyl cyanide (TMSCN) or similar reagents .

- Purification : Flash column chromatography (e.g., hexane/ethyl acetate or ethanol/chloroform systems) achieves yields of 60–88% .

Q. How is the compound structurally characterized?

Key techniques include:

Advanced Research Questions

Q. How do stereoisomerization challenges impact experimental design?

The compound exhibits spontaneous stereoisomerization in polar solvents (e.g., methanol/water), generating a 1:1 enantiomer mixture at C2 . Mitigation strategies:

Q. What methodological approaches resolve contradictions in enantiomeric purity and biological activity?

Q. How are synthetic protocols optimized for scalability and reproducibility?

Challenges include low yields in deprotection steps and purification losses. Optimization strategies:

Q. What analytical methods address discrepancies in spectral data?

Q. How is the compound stabilized for biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.